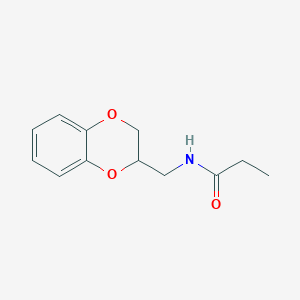![molecular formula C15H16O4 B359177 Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate CAS No. 438221-53-5](/img/structure/B359177.png)
Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate, also known as DMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMF is a synthetic compound that belongs to the class of furan carboxylates. It has a molecular formula of C16H18O4 and a molecular weight of 274.31 g/mol.
Mécanisme D'action
The mechanism of action of Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate is not fully understood. However, studies have suggested that Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate exerts its biological effects by modulating the activity of various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, the Nrf2 pathway, and the STAT3 pathway. Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate has also been found to induce the expression of various antioxidant enzymes, such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).
Biochemical and Physiological Effects:
Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as IL-10. Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate has also been found to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate is also soluble in various solvents, making it easy to handle and use in experiments. However, Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate also has some limitations. It is a synthetic compound that may not accurately represent the behavior of natural compounds. Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate may also have toxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate. One area of research is the development of new Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate derivatives with improved biological activity and reduced toxicity. Another area of research is the investigation of the potential applications of Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate in agriculture, such as its use as a plant growth regulator. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate and its potential applications in various diseases, such as neurodegenerative diseases and cardiovascular diseases.
Méthodes De Synthèse
The synthesis of Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate involves the reaction between 5-formylfuran-2-carboxylic acid and 2,4-dimethylphenol in the presence of a catalyst. The reaction is carried out in a solvent under specific temperature and pressure conditions. The yield of Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate can be improved by optimizing the reaction parameters.
Applications De Recherche Scientifique
Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate has also been used as a precursor for the synthesis of various bioactive compounds.
Propriétés
IUPAC Name |
methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-10-4-6-13(11(2)8-10)18-9-12-5-7-14(19-12)15(16)17-3/h4-8H,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHUPCIRFQUSTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(diethylamino)-2-[(1H-indazol-5-ylimino)methyl]phenol](/img/structure/B359115.png)
![7-Methyl-2-phenyl-1,2,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B359116.png)
![2-(2,6-dichlorophenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359117.png)
![7-methyl-2-(3-methyl-2-thienyl)-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359119.png)
![7-methyl-2-(5-methyl-2-thienyl)-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359120.png)
![2-(4-tert-butylphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359121.png)
![2-(2,3-dichlorophenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359124.png)
![2-[5-(3-chlorophenyl)-2-furyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359126.png)
![7-methyl-2-(2-naphthyl)-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359127.png)
![3-(7-Methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 2-thiophenecarboxylate](/img/structure/B359128.png)
![2-(3-ethoxy-2-hydroxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359130.png)
![2-Ethoxy-4-(7-methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 4-fluorobenzoate](/img/structure/B359131.png)
![2-[4-(benzyloxy)phenyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359132.png)